Molecular Weight: Lowest-MW N-Alkylamino Congener in the Series Favors Fragment-Based and Ligand-Efficiency-Driven Programs
The target compound (MW 169.19 g/mol) is 28.05 g/mol lighter than the N-ethyl-α,α-dimethyl analog (CAS 1248358-96-4; MW 197.24 g/mol) and 40.06 g/mol lighter than the α-cyclopropyl-N-methyl analog (CAS 1339423-12-9; MW 209.25 g/mol) . It is also 42.07 g/mol lighter than the triazole-isopropyl-substituted analog (CAS 1869042-58-9; MW 211.26 g/mol) [1]. This places the target compound firmly within the fragment-like (MW < 250) and lead-like (MW < 350) chemical space boundaries, whereas several comparators exceed the 200 Da threshold commonly used to define ultra-low-MW fragment libraries. In the absence of compound-specific biological data, lower MW provides a theoretical advantage in ligand efficiency (LE = 1.4 × pIC₅₀ / heavy-atom count), as any given potency achieved yields a higher LE value when normalized to a smaller heavy-atom scaffold.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 169.19 g/mol (12 heavy atoms: C6H11N5O) |
| Comparator Or Baseline | N-Ethyl-α,α-dimethyl analog (CAS 1248358-96-4): 197.24 g/mol; α-Cyclopropyl-N-methyl analog (CAS 1339423-12-9): 209.25 g/mol; Triazole-isopropyl analog (CAS 1869042-58-9): 211.26 g/mol |
| Quantified Difference | ΔMW = −28.05 to −42.07 g/mol (14–20% lower) relative to nearest substituted analogs |
| Conditions | Molecular weight calculated from molecular formula; verified across independent vendor datasheets (Leyan, Fluorochem, Kuujia) |
Why This Matters
For fragment-based screening libraries or lead-optimization campaigns prioritizing ligand efficiency, the target compound's lower MW offers greater headroom for subsequent synthetic elaboration without exceeding desirable MW ceilings, a consideration directly relevant to procurement decisions when selecting a starting scaffold from among closely related triazole-propanamide building blocks.
- [1] Kuujia.com. Product Detail: 2-(Methylamino)-3-[3-(propan-2-yl)-1H-1,2,4-triazol-1-yl]propanamide, CAS 1869042-58-9, MW 211.26. Available at: https://www.kuujia.com/cas-1869042-58-9.html View Source
